Product packaging for 3-Descyano Febuxostat Ethyl Ester(Cat. No.:CAS No. 144060-97-9)

3-Descyano Febuxostat Ethyl Ester

Cat. No.: B056937
CAS No.: 144060-97-9
M. Wt: 319.4 g/mol
InChI Key: LJRMNYUTCKYZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Descyano Febuxostat Ethyl Ester is a strategically important chemical intermediate primarily utilized in the research and development of novel xanthine oxidase (XOR) inhibitors. As a key synthetic precursor to Febuxostat, a potent non-purine selective XOR inhibitor approved for the treatment of hyperuricemia and gout, this compound provides researchers with a versatile scaffold for structural-activity relationship (SAR) studies. Its core research value lies in enabling the exploration of modified analogs, particularly through further functionalization at the des-cyano position, to develop next-generation therapeutic candidates with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The ethyl ester moiety enhances the compound's solubility in organic solvents, facilitating subsequent synthetic manipulations. By studying this intermediate and its derivatives, scientists can gain deeper insights into the binding requirements and steric tolerances of the XOR enzyme's active site, advancing the field of metabolic disorder research and the discovery of new urate-lowering agents. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO3S B056937 3-Descyano Febuxostat Ethyl Ester CAS No. 144060-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-5-20-17(19)15-12(4)18-16(22-15)13-6-8-14(9-7-13)21-10-11(2)3/h6-9,11H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRMNYUTCKYZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165308
Record name Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144060-97-9
Record name Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144060-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Comparative Analysis

Definitive Structural Confirmation through Comprehensive Spectral Data Interpretation

The definitive structure of 3-Descyano Febuxostat (B1672324) Ethyl Ester, chemically named ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate, is established through a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. researchgate.netpharmtech.com While full spectral data sets are not always publicly detailed, the structure is confirmed by interpreting the characteristic signals corresponding to its distinct functional groups and molecular framework.

Expected Spectral Characteristics:

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons). Signals corresponding to the isobutoxy group would include a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ether oxygen. The aromatic protons on the phenyl ring would appear as a set of doublets, and a singlet would be present for the methyl group on the thiazole (B1198619) ring.

¹³C NMR Spectroscopy : The carbon NMR spectrum would corroborate the structure with signals for the carbonyl carbon of the ester, the carbons of the ethyl and isobutoxy groups, the carbons of the disubstituted benzene (B151609) ring, and the carbons of the thiazole ring.

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For 3-Descyano Febuxostat Ethyl Ester (C₁₇H₂₁NO₃S), the expected molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 319.42. pharmaffiliates.com

Infrared (IR) Spectroscopy : The IR spectrum provides evidence for the key functional groups. A strong absorption band is expected in the region of 1715-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the α,β-unsaturated ester. Additionally, characteristic C-O stretching bands for the ester and ether linkages would be visible in the 1000-1300 cm⁻¹ region. derpharmachemica.com

Spectroscopic MethodExpected Key Features
¹H NMRSignals for ethyl, isobutoxy, phenyl, and thiazole-methyl protons.
¹³C NMRSignals for carbonyl, aliphatic, aromatic, and heterocyclic carbons.
Mass Spectrometry (MS)Molecular ion peak [M]⁺ at m/z ≈ 319.4.
Infrared (IR) SpectroscopyStrong C=O stretch (ester) around 1715-1730 cm⁻¹; C-O stretches (ester, ether) at 1000-1300 cm⁻¹.

Comparative Structural Analysis with Febuxostat and Other Related Substances

This compound is a significant process-related impurity of Febuxostat and shares a core structural scaffold with the active pharmaceutical ingredient (API). Both molecules contain a 4-methylthiazole (B1212942) ring linked at the 2-position to a 4-isobutoxyphenyl group.

However, two critical structural differences distinguish the impurity from Febuxostat:

Absence of the Cyano Group : As its name indicates, the "descyano" impurity lacks the nitrile (-C≡N) group at the 3-position of the phenyl ring, which is a key feature of the Febuxostat molecule. researchgate.netderpharmachemica.com

Esterification of the Carboxylic Acid : The carboxylic acid group at the 5-position of the thiazole ring in Febuxostat is converted to an ethyl ester in this compound. researchgate.netpharmaffiliates.com This esterification is a common step in the synthesis process and can result in ester-related impurities if hydrolysis is incomplete.

FeatureFebuxostatThis compound
Molecular FormulaC₁₆H₁₆N₂O₃SC₁₇H₂₁NO₃S
Molecular Weight316.37 g/mol319.42 g/mol
Group on Phenyl Ring (Position 3)Cyano (-CN)Hydrogen (-H)
Group on Thiazole Ring (Position 5)Carboxylic Acid (-COOH)Ethyl Ester (-COOCH₂CH₃)

The "descyano" designation refers to the absence of the nitrile group on the phenyl ring. Several other impurities and analogs of Febuxostat share this characteristic, differing from each other by the functional group on the thiazole ring or the substituent on the phenyl ring's ether linkage.

3-Descyano Febuxostat : This compound is the direct carboxylic acid counterpart to this compound. It differs only by the hydrolysis of the ethyl ester group back to a carboxylic acid. Its chemical name is 2-[4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic Acid. pharmaffiliates.com

Febuxostat Descyano Hydroxy Impurity : Also known as 3-Descyano 4-Desisobutyl Febuxostat, this analog lacks both the cyano group and the isobutoxy side chain, which is replaced by a simple hydroxyl group (-OH). Its chemical name is 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid.

Febuxostat Descyano Hydroxy Ethyl Ester : This compound is the ethyl ester version of the descyano hydroxy impurity. It lacks the cyano and isobutoxy groups of Febuxostat but possesses the ethyl ester group found in this compound.

The impurity profile of Febuxostat can be complex, with various isomeric forms and related substances potentially co-existing.

Impurity Profiling and Quality Control Strategies

Identification and Quantification of 3-Descyano Febuxostat (B1672324) Ethyl Ester in Febuxostat Drug Substance

The identification and quantification of 3-Descyano Febuxostat Ethyl Ester in the Febuxostat drug substance are crucial for controlling the purity of the API. pharmtech.comsynzeal.comlgcstandards.com This impurity, also known by its chemical name ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate, is a synthetic, process-related impurity that can arise during the manufacturing of Febuxostat. biosynth.comsynzeal.comcymitquimica.com

Various analytical techniques are employed to detect and measure the levels of this impurity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose. ijrpb.comresearchgate.net These chromatographic techniques allow for the effective separation of this compound from the main Febuxostat compound and other related substances. pharmtech.comijrpb.com

For instance, a reverse-phase HPLC (RP-HPLC) method can be developed and validated for the determination of related substances in Febuxostat tablets. ijrpb.com Such methods are designed to be highly sensitive, linear, precise, and accurate to ensure reliable quantification of impurities, even at low levels. ijrpb.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for impurities like this compound are typically established at levels below 0.1 µg/ml and 0.3 µg/ml, respectively, against a Febuxostat test concentration of 1000 µg/ml. researchgate.netresearchgate.net

Forced degradation studies are also conducted to understand the degradation pathways of Febuxostat and to ensure that the analytical method can separate the degradation products from the main drug. researchgate.netdntb.gov.uaresearchgate.net These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, as per the International Conference on Harmonisation (ICH) guidelines. researchgate.netresearchgate.netnih.gov While Febuxostat is found to be relatively stable under most conditions, it can be labile to acid hydrolysis, leading to the formation of various degradation products. researchgate.netdntb.gov.uaresearchgate.net The analytical method must be capable of resolving these degradation products from this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Synonyms 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic Acid Ethyl Ester, Febuxostat Descyano Ethyl Ester
CAS Number 144060-97-9
Molecular Formula C17H21NO3S
Molecular Weight 319.42 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol and DMSO
Source: biosynth.comlgcstandards.compharmaffiliates.comallmpus.comsigmaaldrich.com

Adherence to International Conference on Harmonization (ICH) Guidelines for Impurities

The control of impurities in new drug substances and products is governed by the International Conference on Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances and ICH Q3B for impurities in new drug products. veeprho.comfda.gov These guidelines provide a framework for the reporting, identification, and qualification of impurities.

For an impurity like this compound, the ICH guidelines set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. The reporting threshold is the level above which an impurity must be reported in the drug substance specification. The identification threshold is the level above which the structure of the impurity must be determined. The qualification threshold is the level above which the biological safety of the impurity must be established.

Manufacturers of Febuxostat must demonstrate that their control strategies for this compound are in accordance with these ICH guidelines. synzeal.comresearchgate.netnih.govaxios-research.com This involves developing analytical methods with sufficient sensitivity to detect and quantify the impurity at or below the established thresholds. mdpi.com Forced degradation studies are also a key component of adhering to ICH guidelines, as they help to identify potential degradation products that may form during the shelf life of the drug product. researchgate.netresearchgate.netnih.gov The results of these studies are used to establish appropriate specifications for impurities. fda.gov

Role as a Reference Standard for Quality Control (QC) and Quality Assurance (QA)

This compound serves as a critical reference standard for the quality control (QC) and quality assurance (QA) of Febuxostat. synzeal.comlgcstandards.compharmaffiliates.com A reference standard is a highly purified compound that is used as a benchmark for analytical tests. In the context of Febuxostat, the this compound reference standard is used to:

Identify and confirm the presence of the impurity in batches of Febuxostat drug substance and drug product.

Quantify the amount of the impurity present to ensure it does not exceed the specified limits.

Validate analytical methods by demonstrating the method's ability to accurately and precisely measure the impurity.

The availability of a well-characterized reference standard is essential for the routine analysis performed in QC laboratories. synzeal.comsigmaaldrich.comijcrt.org Companies specializing in pharmaceutical reference standards supply this compound with a comprehensive certificate of analysis (COA) that includes data on its identity, purity, and other relevant characteristics. synzeal.comsigmaaldrich.com This ensures the reliability and consistency of the analytical results obtained by pharmaceutical manufacturers.

Analytical Method Validation (AMV) for Regulatory Filings (e.g., Abbreviated New Drug Application - ANDA)

Before a generic version of a drug can be marketed, the manufacturer must submit an Abbreviated New Drug Application (ANDA) to regulatory authorities like the U.S. Food and Drug Administration (FDA). fda.gov A critical component of the ANDA is the analytical method validation (AMV) package, which provides evidence that the analytical methods used to control the quality of the drug substance and drug product are suitable for their intended purpose. synzeal.comcontractpharma.com

For this compound, the analytical method used for its determination in Febuxostat must be fully validated in accordance with ICH Q2(R1) guidelines. researchgate.netresearchgate.net The validation process assesses various parameters of the method, including:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or excipients.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The successful validation of the analytical method for this compound is a prerequisite for the approval of an ANDA for a generic Febuxostat product. synzeal.comijcrt.orgresearchgate.net It demonstrates to regulatory agencies that the manufacturer has adequate control over the impurities in their product, ensuring its quality and safety. fda.govregulations.gov

Table 2: Summary of Analytical Method Validation Parameters

Validation ParameterDescription
Specificity Ensures the method can distinguish the impurity from Febuxostat and other components.
Linearity Confirms a direct relationship between the impurity's concentration and the analytical signal.
Accuracy Verifies how close the measured amount of the impurity is to its actual amount.
Precision Assesses the consistency of the results upon repeated analysis.
LOD/LOQ Determines the lowest concentration of the impurity that can be reliably detected and quantified.
Robustness Evaluates the method's performance under slightly varied conditions.
Source: ijrpb.commdpi.comijcrt.orgresearchgate.netsphinxsai.comijrpc.com

Theoretical and Computational Research on Febuxostat Derivatives and Analogs

Molecular Modeling Studies on Structural Analogs

Molecular modeling techniques have been instrumental in elucidating the binding mechanisms of febuxostat (B1672324) and its analogs at the active site of xanthine (B1682287) oxidase. These studies provide a three-dimensional perspective on drug-receptor interactions, which is crucial for the rational design of more effective inhibitors.

A significant study in this area involved a combination of three-dimensional quantitative structure-activity relationship (3D-QSAR), Topomer Comparative Molecular Field Analysis (Topomer CoMFA), molecular docking, and molecular dynamics simulations on a series of febuxostat analogs. synzeal.com The primary goal was to develop predictive molecular models to guide the design of new febuxostat derivatives with enhanced XO inhibitory activity. synzeal.com

The research utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to construct 3D-QSAR models. The optimal CoMFA model demonstrated a high leave-one-out correlation coefficient (q²) of 0.841 and a non-validated correlation coefficient (r²) of 0.985, indicating strong predictive capability. synzeal.com Similarly, the best CoMSIA model yielded a q² of 0.794 and an r² of 0.972. synzeal.com The Topomer CoMFA model was also robust, with a q² of 0.915 and an r² of 0.977. synzeal.com These models highlighted the importance of steric and electrostatic fields in determining the inhibitory potency of the compounds. synzeal.com

Table 1: Predictive Accuracy of 3D-QSAR and Topomer CoMFA Models for Febuxostat Analogs

Model q² (Leave-one-out) r² (Non-validated)
CoMFA 0.841 0.985
CoMSIA 0.794 0.972
Topomer CoMFA 0.915 0.977

Molecular docking and molecular dynamics simulations have been effectively used to predict and analyze the binding modes of febuxostat analogs within the xanthine oxidase active site. In one study, molecular docking was performed on several febuxostat analogs, revealing key interactions with amino acid residues in the binding pocket of XO (PDB code: 1FIQ). synzeal.com

In Silico Structure-Activity Relationship (SAR) Explorations for Febuxostat Derivatives

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug design, enabling the identification of key molecular features responsible for biological activity. For febuxostat derivatives, 3D contour maps generated from CoMFA and CoMSIA have been particularly insightful. synzeal.com

The steric contour maps from these models indicated that bulky substituents are favored in certain regions of the molecule, while they are disfavored in others, providing a clear guide for structural modifications. synzeal.com Similarly, electrostatic contour maps highlighted areas where electropositive or electronegative groups would enhance inhibitory activity. synzeal.com For instance, the analysis suggested that the steric field was the main contributor to the CoMFA model, accounting for a significant portion of the variance in activity. synzeal.com The CoMSIA model further broke down the contributions into electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, offering a more detailed picture of the SAR. synzeal.com

These in silico explorations serve as a valuable feedback loop for medicinal chemists, allowing for the prioritization of synthetic targets that are most likely to exhibit improved potency based on the predictive models. The findings from these studies can accelerate the discovery of new drug candidates by reducing the number of compounds that need to be synthesized and tested. nih.govnih.gov

Computational Prediction of Formation Pathways and Stability

While specific computational studies on the formation pathways of "3-Descyano Febuxostat Ethyl Ester" are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to understand its formation as a process-related impurity during the synthesis of febuxostat. The synthesis of febuxostat and its impurities has been described, and from these descriptions, potential formation pathways can be inferred and computationally modeled. derpharmachemica.com

"this compound" is recognized as an impurity in the synthesis of febuxostat. biosynth.comnih.gov Its formation likely arises from starting materials or intermediates that lack the cyano group on the phenyl ring. The Hantzsch thiazole (B1198619) synthesis is a common method for creating the thiazole core of febuxostat. nih.gov Computational models can be employed to investigate the reaction energetics and transition states of the key steps in this synthesis, both for the desired product and for the formation of impurities like the descyano analog.

Regarding stability, computational methods can predict the relative thermodynamic stabilities of febuxostat and its impurities. impactfactor.org Techniques such as Density Functional Theory (DFT) can be used to calculate the ground-state energies of the molecules, providing a measure of their intrinsic stability. Furthermore, stability-indicating assay methods, often developed with the aid of computational tools, are used to monitor the degradation of febuxostat under various stress conditions, where impurities like "this compound" might be formed. oup.com Computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be performed for such impurities to assess their potential behavior in biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Descyano Febuxostat Ethyl Ester, and how is its structural identity confirmed?

  • Methodology: The compound is synthesized via modifications of the febuxostat scaffold. Key steps include etherification, cyanide substitution, and hydrolysis, with intermediates purified using column chromatography. Structural confirmation employs 1H NMR , IR spectroscopy , mass spectrometry (MS) , and elemental analysis to verify the absence of the cyano group and ester functionality . For example, in febuxostat synthesis, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a critical intermediate, with analogous protocols applicable to its descyano derivative .

Q. How is the purity of this compound assessed in preclinical studies?

  • Methodology: High-performance liquid chromatography (HPLC) with UV detection is used to quantify impurities, while thermogravimetric analysis (TGA) assesses thermal stability. Residual solvents are measured via gas chromatography (GC), adhering to ICH guidelines. For reference, febuxostat intermediates are typically ≥95% pure by HPLC .

Q. What in vitro assays are suitable for evaluating the xanthine oxidase (XO) inhibition potency of this compound?

  • Methodology: A spectrophotometric assay measures XO activity by monitoring uric acid formation at 290 nm. The compound is tested at concentrations ranging from 0.1–100 µM, with IC50 values calculated using nonlinear regression. Febuxostat derivatives are often compared to allopurinol as a positive control .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

  • Methodology: A Design of Experiments (DoE) approach, such as a full factorial design , evaluates variables like reaction temperature, solvent polarity, and catalyst loading. For example, T3P® (propylphosphonic anhydride) has been used in greener esterification protocols for febuxostat derivatives, improving yields by 15–20% compared to traditional methods . Kinetic studies (e.g., via in situ FTIR) identify rate-limiting steps, such as cyanide displacement, guiding process intensification.

Q. What strategies resolve discrepancies between in vitro XO inhibition data and in vivo urate-lowering efficacy?

  • Methodology: Pharmacokinetic (PK) profiling in rodent models clarifies bioavailability limitations. For instance, febuxostat’s low solubility (BCS Class II) reduces absorption, necessitating solid dispersion formulations. Parallel assays measuring liver microsomal stability and plasma protein binding can explain reduced efficacy despite high in vitro potency .

Q. How does this compound interact with off-target receptors, such as G protein-coupled receptors (GPCRs)?

  • Methodology: Computational docking (e.g., SwissTargetPrediction) identifies potential off-target binding. Experimental validation uses radioligand displacement assays for GPCRs linked to cardiovascular or metabolic pathways. Febuxostat derivatives have shown unexpected GPCR modulation, requiring functional assays (e.g., cAMP accumulation) to assess downstream effects .

Q. What analytical techniques quantify metabolic stability in hepatic microsomes?

  • Methodology: Incubate the compound with human liver microsomes and NADPH, followed by LC-MS/MS to track parent compound depletion. Half-life (t1/2) and intrinsic clearance (Clint) are calculated. For comparison, febuxostat exhibits moderate Clint (12 mL/min/kg), suggesting similar protocols for its derivatives .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for structurally similar febuxostat derivatives?

  • Resolution: Variations in cell lines (e.g., HepG2 vs. HEK293), exposure duration, and assay endpoints (e.g., ATP depletion vs. apoptosis markers) contribute to discrepancies. Meta-analyses of dose-response curves and standardized protocols (e.g., ISO 10993-5) improve reproducibility. For example, ethyl ester derivatives may show higher cytotoxicity in renal cells due to prolonged intracellular retention .

Q. How to reconcile conflicting solubility data for this compound in different solvent systems?

  • Resolution: Hansen solubility parameters predict compatibility with solvents like dimethylacetamide (DMA) or PEG-400. Experimental validation via shake-flask method at 25°C and 37°C accounts for temperature-dependent polymorphism. Febuxostat’s solubility in biorelevant media (FaSSIF/FeSSIF) is a benchmark for derivative formulations .

Methodological Resources

  • Spectral Data : Reference 1H NMR peaks for febuxostat intermediates (e.g., δ 1.3 ppm for ethyl ester protons) .
  • In Vivo Protocols : Dosing regimens (10–40 mg/kg/day in rodents) and uric acid measurement via enzymatic kits .
  • Computational Tools : Molecular dynamics simulations (AMBER/GROMACS) to predict metabolite binding to XO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Descyano Febuxostat Ethyl Ester
Reactant of Route 2
Reactant of Route 2
3-Descyano Febuxostat Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.